Methyl 2-bromo-4-fluorobenzoate
Overview
Description
Methyl 2-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-bromo-4-fluorobenzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of complex molecules in medicinal chemistry, including potential drug candidates. In agrochemical research, it is used to develop new pesticides and herbicides. Additionally, it is employed in material science for the preparation of functionalized polymers and advanced materials .
Safety and Hazards
“Methyl 2-bromo-4-fluorobenzoate” is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 2-bromo-4-fluorobenzoate is a chemical compound used in organic synthesis It’s often used as a reagent in halogenation and esterification reactions .
Mode of Action
The compound interacts with its targets through halogenation and esterification reactions . In these reactions, the bromine and fluorine atoms in the compound can form bonds with other molecules, while the ester group can participate in reactions involving the breaking and forming of bonds.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s used in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. It’s recommended to store the compound at room temperature and in a well-ventilated area to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-4-fluorobenzoate plays a role in various biochemical reactions, particularly in the synthesis of inhibitors targeting specific enzymes. For instance, it has been used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51, an enzyme crucial for the survival of the parasite responsible for Chagas disease . The interactions of this compound with enzymes like CYP51 involve binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the parasite’s metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an inhibitor of CYP51 can lead to alterations in sterol biosynthesis, which is essential for cell membrane integrity and function . Additionally, this compound may affect other cellular enzymes and proteins, leading to changes in metabolic flux and cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of enzymes like CYP51, it prevents the enzyme from catalyzing its substrate, thereby disrupting the metabolic pathway it is involved in . This binding interaction is facilitated by the halogen atoms on the benzoate ring, which can form specific interactions with amino acid residues in the enzyme’s active site. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and effectively inhibit target enzymes like CYP51 . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like CYP51, affecting the sterol biosynthesis pathway . This interaction can lead to changes in metabolite levels and metabolic flux, disrupting the normal metabolic processes of the target organism. Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites that could have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s lipophilic nature, due to the presence of halogen atoms, can influence its distribution within cellular compartments and tissues. This distribution is crucial for its biological activity, as it needs to reach the target enzymes or proteins to exert its effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with enzymes like CYP51, which are localized in the endoplasmic reticulum, requires this compound to be present in the same subcellular location. This localization ensures that the compound can effectively inhibit its target enzyme and disrupt the associated metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-fluorobenzoate can be synthesized through the esterification of 2-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors to control temperature and pressure precisely. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 2-bromo-4-fluorobenzyl alcohol.
Hydrolysis: 2-bromo-4-fluorobenzoic acid.
Comparison with Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 2-bromo-4-chlorobenzoate
Comparison: Methyl 2-bromo-4-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to methyl 4-bromo-2-fluorobenzoate, the position of the substituents affects the compound’s electronic properties and steric hindrance, leading to different reactivity patterns.
Properties
IUPAC Name |
methyl 2-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBPOJAZCPSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428417 | |
Record name | methyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653-92-9 | |
Record name | methyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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